![molecular formula C26H23N3O2 B2844721 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097909-52-7](/img/structure/B2844721.png)
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine and cinnoline .Chemical Reactions Analysis
Quinoxaline and its analogs have been investigated for their potential in various chemical reactions . For example, certain quinoxaline derivatives showed promising activity against alpha-glucosidase .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . Its chemical formula is C8H6N2 and it has a molar mass of 130.150 g·mol−1 .Scientific Research Applications
Application in Colorimetric and Fluorescence Chemosensors
Two C2-symmetrical hexaazatriphenylene derivatives, including a compound related to 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity for Zn(2+) ions. This selectivity can be visually observed through a color change from colorless to yellow, indicating its potential application in chemical sensing and analysis (Zhang et al., 2013).
Role in Catalytic Behavior and Complex Formation
A derivative of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was synthesized for preparing a series of ligands that coordinate with iron(II) and cobalt(II) dichloride, forming complexes. These complexes showed significant catalytic activities for ethylene reactivity, highlighting their potential in industrial catalysis and complex formation (Sun et al., 2007).
Utility in DNA Interaction Studies
Rhenium(I) complexes with ligands including 1-(6-bromopyridin-2-yl)ethan-1-one (related to the compound of interest) were synthesized and characterized. These complexes exhibit binding capabilities with DNA, suggesting their use in DNA interaction studies and potential applications in biochemistry (Varma et al., 2020).
Involvement in Synthesis of Heterocyclic Compounds
A dual system catalyst using piperidine–iodine was reported for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, where a compound similar to 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one was used. This illustrates its relevance in the synthesis of complex heterocyclic compounds, beneficial for pharmaceutical and chemical industries (Alizadeh et al., 2014).
Development of Fluorescent Probes
The compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), related to the compound , has been identified as a promising fluorescent chromophore for estimating protein binding site polarity. This suggests its application in the development of fluorescent probes for biological research (Kudo et al., 2011).
Mechanism of Action
The mechanism of action of quinoxaline derivatives can vary widely depending on the specific compound and its intended use. Some quinoxaline derivatives have been found to have antimicrobial, anticonvulsant, antituberculosis, antimalarial, antileishmanial, anti-HIV, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activity .
Future Directions
properties
IUPAC Name |
2,2-diphenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-16-15-21(18-29)31-24-17-27-22-13-7-8-14-23(22)28-24/h1-14,17,21,25H,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMWSFJLTVIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)
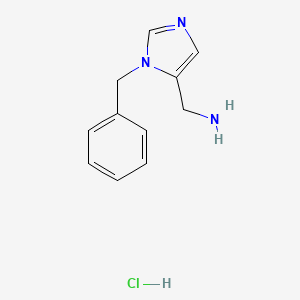
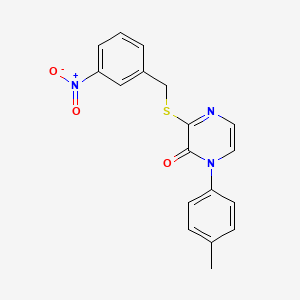
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2844643.png)
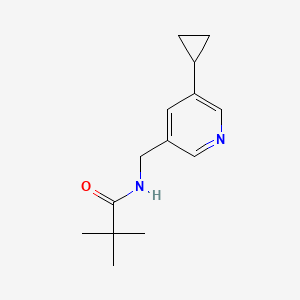
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844646.png)
![1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2844647.png)
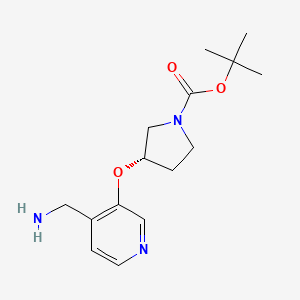

![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)
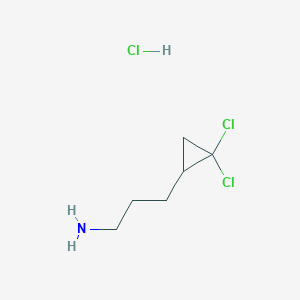
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)
![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)
